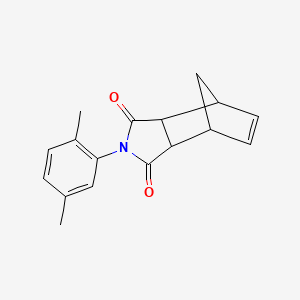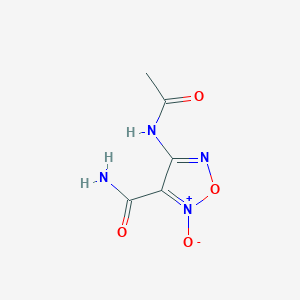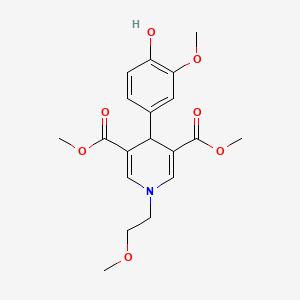
(5E)-3-(4-bromobenzyl)-5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(1H-INDOL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE is a complex organic compound that features a unique combination of bromophenyl, indole, and imidazolidine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(1H-INDOL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-bromobenzylamine with indole-3-carboxaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized with glycine or its derivatives in the presence of a suitable catalyst to yield the final imidazolidine-2,4-dione structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(1H-INDOL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl moiety using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
科学的研究の応用
(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(1H-INDOL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of (5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(1H-INDOL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain kinases involved in cell proliferation, leading to anti-cancer effects.
類似化合物との比較
Similar Compounds
- (5E)-3-[(4-CHLOROPHENYL)METHYL]-5-[(1H-INDOL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE
- (5E)-3-[(4-FLUOROPHENYL)METHYL]-5-[(1H-INDOL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE
Uniqueness
Compared to its analogs, (5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(1H-INDOL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE exhibits unique properties due to the presence of the bromine atom. This halogen can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
特性
分子式 |
C19H14BrN3O2 |
|---|---|
分子量 |
396.2 g/mol |
IUPAC名 |
3-[(4-bromophenyl)methyl]-4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1H-imidazol-2-one |
InChI |
InChI=1S/C19H14BrN3O2/c20-14-7-5-12(6-8-14)11-23-18(24)17(22-19(23)25)9-13-10-21-16-4-2-1-3-15(13)16/h1-10,24H,11H2,(H,22,25)/b13-9+ |
InChIキー |
IKEXPLSNFAEJMZ-UKTHLTGXSA-N |
異性体SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=O)N3)CC4=CC=C(C=C4)Br)O)/C=N2 |
正規SMILES |
C1=CC=C2C(=C1)C(=CC3=C(N(C(=O)N3)CC4=CC=C(C=C4)Br)O)C=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(2-chlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15031956.png)
![(6Z)-6-(4-chlorobenzylidene)-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B15031963.png)
![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15031970.png)

![(2Z)-2-[(4-bromophenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B15031982.png)
![2-(4-bromophenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]leucinate](/img/structure/B15032005.png)
![Ethyl 2-{[(4-chlorophenyl)sulfanyl]methyl}-4-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate](/img/structure/B15032011.png)
![Methyl 2-({2-(4-methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)benzoate](/img/structure/B15032018.png)


![1-(3,4-dichlorophenyl)-3-{(Z)-[(3,4-dimethylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}urea](/img/structure/B15032050.png)
![3-[(Anilinocarbonyl)oxy]-2,2-dimethylpropyl phenylcarbamate](/img/structure/B15032056.png)
